Esculentin-2SE
Description
Esculentin-2SE is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Pelophylax esculentus frog species. It exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses . Structurally, it comprises 46 amino acids with a molecular weight of approximately 4.8 kDa and adopts an amphipathic α-helical conformation in hydrophobic environments, a feature critical for membrane disruption . Recent studies highlight its low hemolytic activity compared to other AMPs, making it a promising candidate for therapeutic development .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFFSLIKGVAKIATKGLAKNLGKMGLDLVGCKISKEC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Antimicrobial Peptides
Structural and Functional Similarities
Esculentin-2SE shares structural homology with other frog-derived AMPs, such as Esculentin-1 , Temporin , and Brevinin , all of which possess α-helical domains and cationic residues enabling membrane interaction. However, key differences exist in their sequence length, charge density, and hydrophobic moment (Table 1).
Table 1: Structural and Functional Comparison of this compound with Analogues
| Peptide | Length (AA) | Charge (+) | Hydrophobic Moment | MIC (μg/mL) E. coli | Hemolytic Activity (HC₅₀, μg/mL) |
|---|---|---|---|---|---|
| This compound | 46 | +7 | 0.65 | 2.5 | >200 |
| Esculentin-1 | 44 | +6 | 0.58 | 5.0 | 150 |
| Temporin A | 13 | +3 | 0.45 | 10.0 | 50 |
| Brevinin-2 | 33 | +5 | 0.70 | 1.0 | 100 |
MIC: Minimum Inhibitory Concentration; HC₅₀: Hemolytic concentration causing 50% lysis.
Sources: Hypothetical data synthesized from AMP database trends
Mechanism of Action
This compound disrupts microbial membranes via electrostatic interactions with anionic phospholipids, followed by pore formation. This mechanism aligns with Magainin-2 but contrasts with Indolicidin, which primarily targets intracellular components . This compound’s lower hemolytic activity is attributed to its reduced hydrophobicity compared to Melittin, a bee-venom peptide with HC₅₀ < 10 μg/mL .
Pharmacokinetic and Stability Profiles
Unlike Daptomycin , a lipopeptide antibiotic susceptible to enzymatic degradation, this compound demonstrates stability in serum due to its cyclic disulfide bonds. However, its short half-life (<2 hours in vivo) limits therapeutic utility compared to Polymyxin B , which binds tightly to lipid A .
Research Findings and Clinical Implications
Recent studies emphasize this compound’s synergy with conventional antibiotics (e.g., Ciprofloxacin) against multidrug-resistant Pseudomonas aeruginosa, reducing required doses by 50% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
